Isoetharine hydrochloride

Vue d'ensemble

Description

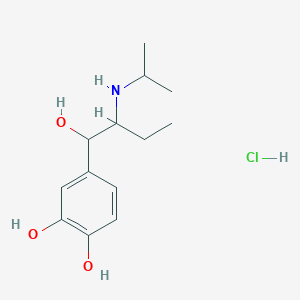

Isoetharine hydrochloride is a relatively selective beta-2 adrenergic agonist . It is a catechol-like agent and is a fast-acting bronchodilator used for emphysema, bronchitis, and asthma .

Synthesis Analysis

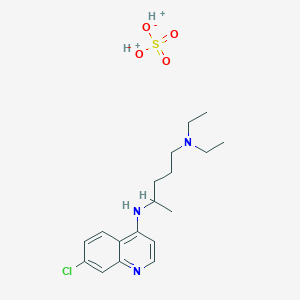

The synthesis of Isoetharine hydrochloride involves the modification of the parent molecule of catecholamines, called β-phenyl-ethyl-amine . This modification yields drugs with high affinity and increased receptor specificity with an improved pharmacokinetic profile .Molecular Structure Analysis

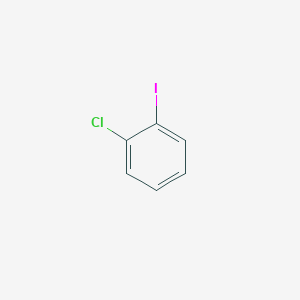

The molecular formula of Isoetharine hydrochloride is C13H22ClNO3 . The molecular weight is 275.77 g/mol . The structure includes a catechol-like agent and a beta-2 adrenergic agonist .Chemical Reactions Analysis

Isoetharine-induced bronchodilator occurs from an increased activity of adenyl cyclase, which augments the formation of cyclic AMP (cAMP) . Increased levels of cAMP result in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity .Applications De Recherche Scientifique

Respiratory Therapy : Isoetharine is a potent bronchodilator primarily used to treat reversible airway obstruction. It has low toxicity and can be combined with other agents like phenylephrine and thenyldiamine for a synergistic effect (Lands et al., 1958). Nebulized isoetharine is effective in improving pulmonary function and clinical status in prehospital acute asthma patients (Emerman, Shade, & Kubincanek, 1990), and it's also been compared favorably with other bronchodilators like orciprenaline and choline theophyllinate (Linehan & Griffin, 1971).

Cardiac Care : Isoetharine can improve conduction through the atrioventricular node in patients with heart disease, and it is noted to not significantly affect heart rate or blood pressure (Gould et al., 1982). Additionally, it is deemed safe for intravenous administration during cyclopropane anesthesia, affecting arterial pressures and heart rate without causing premature ventricular contractions (Shulman, Jobgen, & Sadove, 1970).

Stability and Safety : Isoetharine hydrochloride, when diluted with normal saline for respiratory therapy, remains stable for at least 120 days at varying temperatures, although there may be some loss of potency (Gupta, Parasrampuria, & Gardner, 1988). However, sodium bisulfite, a preservative in isoetharine hydrochloride, can cause hypersensitivity reactions in asthmatic patients (Twarog & Leung, 1982).

Comparative Efficacy : Isoetharine and salbutamol are similar in their effects on the heart and lungs but are less potent than laevoisoprenaline in decreasing muscle tension and increasing heart rate in cats under anesthesia (Rodger, 1973). It's also compared favorably with other treatments like fenoterol in acute asthma attacks (König & Hurst, 1983).

Analytical Techniques : A reversed-phase liquid chromatographic method with amperometric detection has been developed to accurately monitor oral doses of isoetharine in plasma (Park et al., 1982). Additionally, a colorimetric method has been developed to accurately quantify isoetharine hydrochloride in inhalation solutions (Gupta, 1988).

Safety And Hazards

Orientations Futures

Isoetharine inhalation is not commercially available in the United States . It is very important that you use your isoetharine inhaler or nebulizer properly, so that the medicine gets into your lungs . Your doctor may want you to use a spacer with your inhaler . Seek medical attention if you notice that you require more than your usual or more than the maximum amount of any asthma medication in a 24-hour period . An increased need for medication could be an early sign of a serious asthma attack .

Propriétés

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;/h5-8,10,13-17H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFDLGGSOCHQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018907 | |

| Record name | Isoetharine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoetharine hydrochloride | |

CAS RN |

50-96-4, 2576-92-3 | |

| Record name | Isoetharine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoetharine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoetharine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,*)-(±)-4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]pyrocatechol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

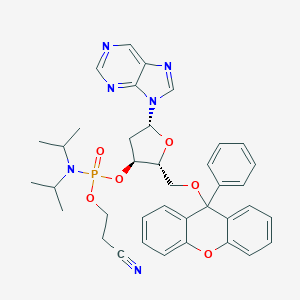

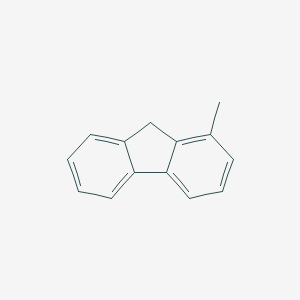

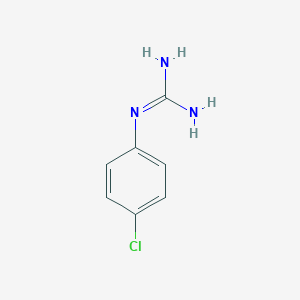

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B47277.png)

![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester](/img/structure/B47297.png)